molecular formula C21H22F2N6O2 B10833593 Imidazo[1,2-b]pyridazine derivative 4

Imidazo[1,2-b]pyridazine derivative 4

Cat. No.: B10833593
M. Wt: 428.4 g/mol
InChI Key: JSJOUFCSIYXYAC-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine derivative 4 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazopyridazine family, known for its diverse pharmacological activities, including kinase inhibition, which makes it a promising candidate for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine derivative 4 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde, followed by cyclization with an isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-b]pyridazine core .

Industrial Production Methods

In an industrial setting, the production of imidazo[1,2-b]pyridazine derivatives can be scaled up using continuous flow chemistry techniques. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-b]pyridazine N-oxides, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine derivative 4 involves the inhibition of specific kinases, such as transforming growth factor-beta activated kinase 1 (TAK1). This kinase plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt these processes, leading to the suppression of disease progression .

Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31)

InChI Key

JSJOUFCSIYXYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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